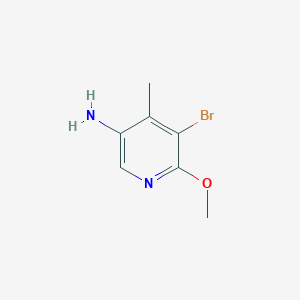
5-Bromo-6-methoxy-4-methylpyridin-3-amine
説明
“5-Bromo-6-methoxy-4-methylpyridin-3-amine” is a chemical compound with the molecular formula C7H9BrN2O. It has a molecular weight of 217.07 . The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with a bromo group at the 5th position, a methoxy group at the 6th position, and a methyl group at the 4th position. The 3rd position of the ring is substituted with an amine group .
科学的研究の応用
Application 1: Synthesis of Novel Pyridine Derivatives
- Summary of the Application: 5-Bromo-6-methoxy-4-methylpyridin-3-amine is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . These derivatives have potential applications as chiral dopants for liquid crystals.
- Methods of Application or Experimental Procedures: The study describes palladium-catalyzed one pot Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives. In brief, Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids produced these novel pyridine derivatives in moderate to good yield .
- Results or Outcomes: The frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential and dipole measurements with the help of DFT methods, described the possible reaction pathways and potential candidates as chiral dopants for liquid crystals. The anti-thrombolytic, biofilm inhibition and haemolytic activities of pyridine derivatives were also investigated .
Application 2: Synthesis of Pyrazolo[3,4-c]pyridines
- Summary of the Application: The compound is used in the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds . These compounds can be selectively elaborated along multiple growth-vectors, making them useful in fragment-based drug discovery (FBDD) .
- Methods of Application or Experimental Procedures: The study describes the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds and how these compounds can be selectively elaborated along multiple growth-vectors through protection-group and N-alkylation reactions; C-3 through tandem borylation and Suzuki–Miyaura cross-coupling reactions; C-5 through Pd-catalysed Buchwald–Hartwig amination; and C-7 through selective metalation with TMPMgCl .
- Results or Outcomes: The study demonstrates the utility of pyrazolo[3,4-c]pyridines to FBDD .
Application 3: Synthesis of 6,6′-Dimethyl-2,2′-Bipyridine
- Summary of the Application: 5-Bromo-2-methylpyridine, a similar compound to 5-Bromo-6-methoxy-4-methylpyridin-3-amine, was used in the synthesis of 6,6′-dimethyl-2,2′-bipyridine .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcome of the synthesis is the production of 6,6′-dimethyl-2,2′-bipyridine .
Application 4: Synthesis of Novel Halo-Oxybispyridines
- Summary of the Application: The compound is used in the synthesis of novel halo-oxybispyridines . These compounds are new building blocks in cholinergic medicinal chemistry .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcome of the synthesis is the production of novel halo-oxybispyridines .
Application 5: Synthesis of 6,6′-Dimethyl-3,3′-Bipyridine
- Summary of the Application: 5-Bromo-2-methylpyridine, a similar compound to 5-Bromo-6-methoxy-4-methylpyridin-3-amine, was used in the synthesis of 6,6′-dimethyl-3,3′-bipyridine .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcome of the synthesis is the production of 6,6′-dimethyl-3,3′-bipyridine .
特性
IUPAC Name |
5-bromo-6-methoxy-4-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-4-5(9)3-10-7(11-2)6(4)8/h3H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOLNPQMPNCOOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1N)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-methoxy-4-methylpyridin-3-amine | |
CAS RN |
1565856-81-6 | |
| Record name | 5-bromo-6-methoxy-4-methylpyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



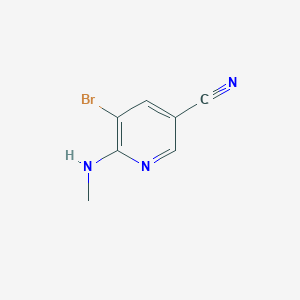
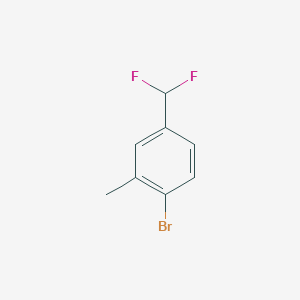
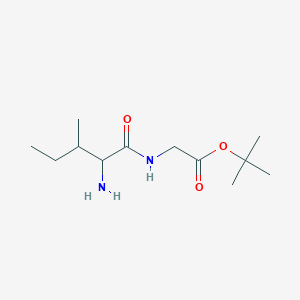
![5-Azoniaspiro[4.4]nonane Chloride](/img/structure/B1450498.png)


![3-(1-aminopropan-2-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1450504.png)
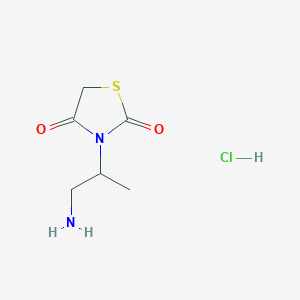



![3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1450512.png)

